molecular formula C23H24N4O3S2 B2680895 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392288-86-7

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2680895
CAS No.: 392288-86-7
M. Wt: 468.59
InChI Key: BKHOPMAYOLDFEJ-UHFFFAOYSA-N
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Description

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a meta-tolyl group and a pyrrolidine sulfonyl moiety.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-16-5-4-6-18(13-16)27-22(20-14-31-15-21(20)25-27)24-23(28)17-7-9-19(10-8-17)32(29,30)26-11-2-3-12-26/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHOPMAYOLDFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves several steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is usually introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves coupling the intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings and the pyrrolidine ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nitrating mixtures (e.g., nitric acid and sulfuric acid) are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may interact with various enzymes and receptors, making it a potential candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with multiple biological targets suggests it could be useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thieno[3,4-c]pyrazole core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs typically share benzamide backbones with variations in substituents and heterocyclic systems. Below is a comparison with related compounds:

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Hypothesized Targets
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) Thieno[3,4-c]pyrazole - Pyrrolidine sulfonyl
- Meta-tolyl
~480 (estimated) Kinases, GPCRs
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide () Benzothiazole - 2,5-Dioxopyrrolidine
- Ethyl, difluoro substituents
488.49 (exact mass) Antimicrobial agents, Enzyme inhibitors

Key Differences and Implications

Heterocyclic Core: The target compound’s thieno[3,4-c]pyrazole core may confer distinct electronic and steric properties compared to the benzothiazole system in . Thienopyrazoles are known for their rigidity and π-π stacking capabilities, which could enhance binding to hydrophobic enzyme pockets.

Biological Activity: Benzothiazoles (as in ) are frequently associated with antimicrobial and antitumor activity. In contrast, thienopyrazole derivatives are explored as kinase inhibitors (e.g., JAK2, Aurora kinases), suggesting divergent therapeutic applications.

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides and thieno[3,4-c]pyrazole intermediates. The molecular formula is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S with a molecular weight of approximately 428.5 g/mol. The compound features a pyrrolidine ring attached to a sulfonamide group and a thieno[3,4-c]pyrazole moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. Notably, the inhibition of BRAF(V600E) and EGFR pathways has been documented, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Anti-inflammatory activity is another area where pyrazole derivatives have shown promise. Compounds within this class have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models . The presence of the pyrrolidine sulfonamide group may enhance these effects by modulating immune responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Variations : The position and type of substituents on the pyrazole ring significantly affect potency.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate biological activity.

A comparative analysis of similar compounds reveals that modifications to the thieno[3,4-c]pyrazole moiety can lead to enhanced antitumor and antimicrobial activities.

Case Studies

  • Anticancer Studies : A study involving a series of pyrazole derivatives demonstrated that modifications at the 1-position of the pyrazole ring significantly increased cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : In a comparative study on various pyrazole derivatives, it was found that compounds with a pyrrolidine sulfonamide structure exhibited superior antibacterial activity against Gram-positive bacteria compared to their non-sulfonamide counterparts .

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